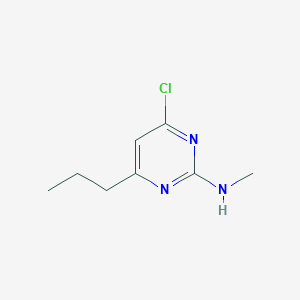
2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . This compound is known for its broad range of chemical and biological properties, making it a valuable synthon in the development of new drugs .
Vorbereitungsmethoden
The synthesis of 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride involves several steps. One common method includes the reaction of 2-methylimidazole with 3-chloropropylamine hydrochloride under basic conditions . The reaction typically proceeds through nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the carbon atom of the chloropropylamine, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride can be compared with other imidazole derivatives, such as:
Metronidazole: Known for its antibacterial and antiprotozoal activities.
Clotrimazole: Used as an antifungal agent.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Eigenschaften
CAS-Nummer |
1181458-95-6 |
|---|---|
Molekularformel |
C8H16ClN3 |
Molekulargewicht |
189.68 g/mol |
IUPAC-Name |
2-methyl-3-(2-methylimidazol-1-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-7(5-9)6-11-4-3-10-8(11)2;/h3-4,7H,5-6,9H2,1-2H3;1H |
InChI-Schlüssel |
HRLMNXQQODVVRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1CC(C)CN.Cl |
Verwandte CAS-Nummern |
1193388-23-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


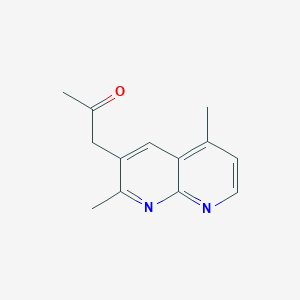
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid](/img/structure/B13197109.png)
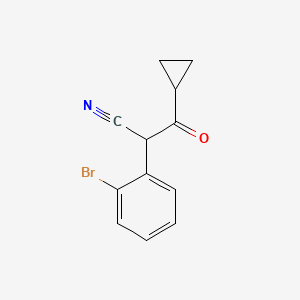
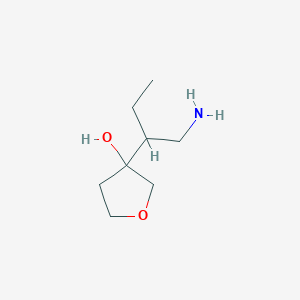
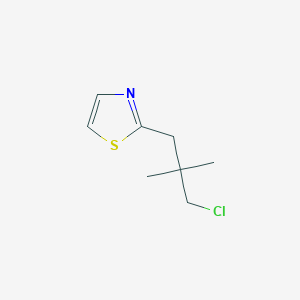
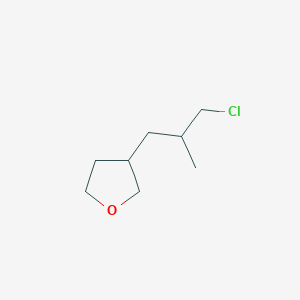


![2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13197143.png)
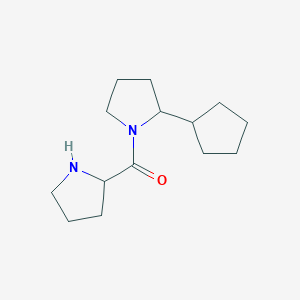
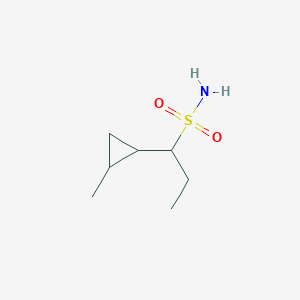
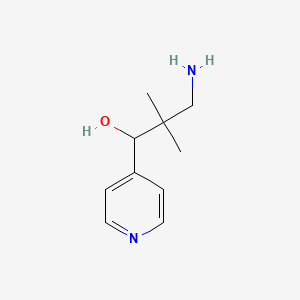
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)
